![molecular formula C5H10O5 B591471 D-[5-<sup>13</sup>C]リボース CAS No. 139657-62-8](/img/no-structure.png)

D-[5-13C]リボース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

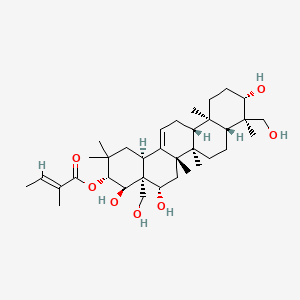

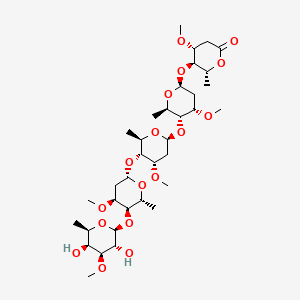

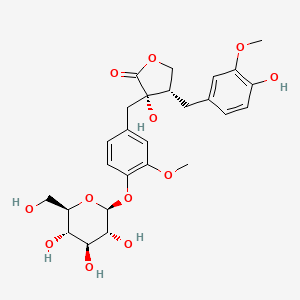

D-Ribose is a five-carbon sugar molecule with the molecular formula C5H10O5 . It is classified as an aldopentose, which means it contains an aldehyde functional group and five carbon atoms . The naturally-occurring form, D-ribose, is a component of the ribonucleotides from which RNA is built, making it necessary for coding, decoding, regulation, and expression of genes .

Synthesis Analysis

D-Ribose can be synthesized endogenously from glucose and is also taken exogenously from a diet rich in riboflavin, fruits, and vegetables . The [U-13C]-glucose tracing led to M + 5-labeled adenosine in both cultured cells and tumor, indicating the successful labeling of ribose 5-phosphate (R5P) by [U-13C]-glucose through the pentose phosphate pathway in vitro and in vivo .Molecular Structure Analysis

D-Ribose is a pentose (5-carbon) sugar with a linear chain of five carbon atoms, with an oxygen atom attached to each carbon atom . It forms part of RNA, also ATP (and ADP and AMP) and NAD (and NADP). Notice the 5 carbon atoms (grey) forming the backbone of the molecule, and the oxygen atom (red) in the ring .Chemical Reactions Analysis

Ribose and its related compound, deoxyribose, are the building blocks of the backbone chains in nucleic acids, better known as DNA and RNA . Ribose is used in RNA and deoxyribose is used in DNA . The presence or absence of the -OH group on carbon (#2) is an important distinction between ribose and deoxyribose .Physical and Chemical Properties Analysis

D-Ribose is a white, crystalline solid that is highly soluble in water . It has a sweet taste, similar to other sugars, and is often used as a sweetening agent in food and beverage products . The heat capacities of D-ribose have been studied over the temperature range from 1.9 to 440 K .科学的研究の応用

うっ血性心不全(CHF)の管理

D-[5-13C]リボースは、CHF患者の生活の質を改善する可能性について調査されています。これは、脱 novo ATP合成の前駆体であるホスホリボシルピロリン酸(PRPP)の形成のための基質として機能します。 これは、ATPが心筋エネルギー代謝に不可欠であり、その欠乏がCHFの徴候であるため、重要です .

糖尿病とその合併症

研究によると、D-[5-13C]リボースは、糖尿病とその合併症の管理に役割を果たす可能性があります。 これらの状態では、ATP産生がしばしば損なわれるため、心筋虚血再灌流および糖尿病のさまざまな合併症後のリハビリテーションを支援する可能性があります .

心臓血管疾患

D-[5-13C]リボースは、心筋虚血後の心筋ATPレベルの回復と拡張機能不全の改善に有望な結果を示しています。 この用途は、心筋虚血が細胞の高エネルギーリン酸レベルを低下させ、心筋機能の障害につながるため、重要です .

慢性疲労症候群と線維筋痛症

D-[5-13C]リボースの補給は、慢性疲労症候群と線維筋痛症の患者に有益な影響を与える可能性があります。 これにより、エネルギーレベルの向上、疲労症状の軽減、全体的な幸福度の向上を期待できます。これは、これらの状態における一般的な課題です .

インスリンと血糖値の調節

D-[5-13C]リボースの投与は、血漿血糖値の一過性の低下と関連付けられています。この効果は用量依存性であり、無症状であり、投与が中止されるとベースラインレベルに戻ります。 この特性は、インスリン感受性とグルコース代謝に焦点を当てた研究で活用できます .

心筋エネルギー代謝

D-[5-13C]リボースの心筋代謝における役割は、数十年にわたって研究されてきました。 これは、特に心拍出量の維持された心不全患者や孤立性拡張機能不全の患者において、エネルギーレベルを回復させることで、心筋細胞のエネルギー欠乏という課題に対する解決策となり得ます .

作用機序

Target of Action

D-[5-13C]Ribose, a variant of D-ribose labeled with the stable isotope carbon-13 at the 5th carbon, primarily targets cellular processes that involve the synthesis and metabolism of nucleotides . It plays a crucial role in various fundamental life processes .

Mode of Action

Within the cellular milieu, exogenously supplied D-ribose can undergo phosphorylation to yield ribose-5-phosphate (R-5-P) .

Biochemical Pathways

D-ribose is involved in several biochemical pathways. It is a key player in the pentose phosphate pathway (PPP), where it contributes to ATP production . It also participates in nucleotide synthesis . Furthermore, D-ribose can activate central carbon metabolism, including glycolysis and the tricarboxylic acid cycle (TCA cycle), increasing the abundance of NADH .

Pharmacokinetics

D-ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . It is rapidly eliminated from plasma (within <140 minutes) . The amount of D-ribose in urine ranges from 4.15% to 7.20% of the administered dose . When D-ribose is administered with meals, Tmax is unchanged; however, Cmax and AUC decrease .

Result of Action

The molecular and cellular effects of D-ribose’s action are significant. It plays a fundamental role in processes governing cell growth, division, development, and reproduction, contributing significantly to essential life activities . Certain in vitro experiments have indicated that exogenous d-ribose exposure could trigger apoptosis in specific cell lines .

Action Environment

The action, efficacy, and stability of D-ribose can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of D-ribose, leading to a decrease in Cmax and AUC . Furthermore, the safety data sheet for D-[5-13C]Ribose suggests that it should be handled with care, indicating that its stability and efficacy could be affected by improper storage or handling .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

D-[5-13C]Ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of D-ribose 5-phosphate ketol-isomerase, D-ribulose 5-phosphate 3-epimerase, and D-sedoheptulose 7-phosphate . These interactions are essential for the proper functioning of various biochemical reactions .

Molecular Mechanism

At the molecular level, D-[5-13C]Ribose exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, Ribose-5-phosphoric acid, a derivative of D-[5-13C]Ribose, is fermentable by the Lebedew extract, producing ethyl alcohol, carbon dioxide, and phosphoric acid .

特性

| { "Design of the Synthesis Pathway": "The synthesis of D-[5-13C]RIBOSE can be achieved through a multistep process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps involve the incorporation of the 13C isotope into the ribose ring at the C-5 position.", "Starting Materials": [ "D-Glucose", "13C-labeled methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Methanol", "Toluene", "Diethyl ether", "Sodium sulfate", "Activated charcoal" ], "Reaction": [ "Step 1: Conversion of D-glucose to D-[1,2,3,4,5-13C5]glucose using 13C-labeled methanol and sodium borohydride as reducing agent", "Step 2: Oxidation of D-[1,2,3,4,5-13C5]glucose to D-[1,2,3,4,5-13C5]gluconic acid using sodium hydroxide and hydrogen peroxide", "Step 3: Conversion of D-[1,2,3,4,5-13C5]gluconic acid to D-[5-13C]ribonolactone using hydrochloric acid and acetic anhydride", "Step 4: Reduction of D-[5-13C]ribonolactone to D-[5-13C]ribose using sodium borohydride and methanol in toluene", "Step 5: Purification of D-[5-13C]ribose using diethyl ether, sodium sulfate, and activated charcoal" ] } | |

CAS番号 |

139657-62-8 |

分子式 |

C5H10O5 |

分子量 |

151.122 |

IUPAC名 |

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1 |

InChIキー |

PYMYPHUHKUWMLA-HEEJBYPNSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

同義語 |

D-[5-13C]RIBOSE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

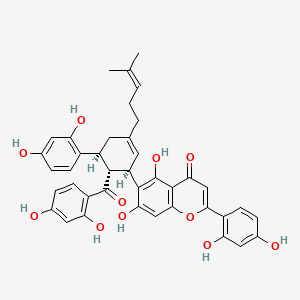

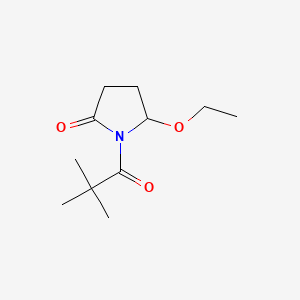

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)

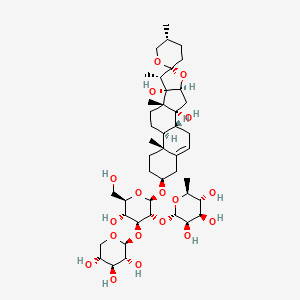

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)